2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

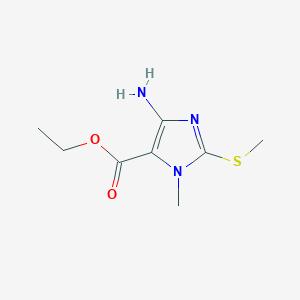

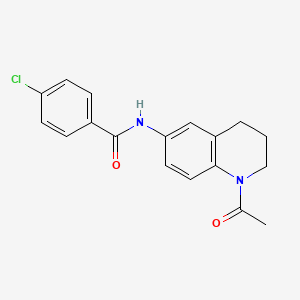

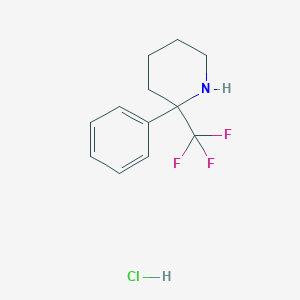

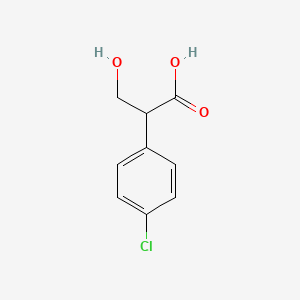

“2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of “this compound” and its derivatives is a significant area of research in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring bound to a phenyl group . The compound also contains a trifluoromethyl group, which is characterized by the presence of three fluorine atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of TFMP derivatives are considered to be derived from these properties .

Scientific Research Applications

Glycosylation Reactions : Crich and Vinogradova (2007) investigated the synthesis of fluorine-substituted S-phenyl thiorhamnopyranosides and their use in glycosylation reactions. The study revealed that the stereochemical outcome of these reactions depends on the electron-withdrawing capability of the substituent at the 6-position, influenced by the number of fluorine atoms (Crich & Vinogradova, 2007).

Inhibitor of Serotonin Uptake : Corey, Reichard, and Sarshar (1993) synthesized 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, a molecule related to fluoxetine, and found it to be an effective inhibitor of serotonin uptake (Corey, Reichard, & Sarshar, 1993).

Antifungal Activity : Yu et al. (2014) designed and synthesized a series of triazole antifungal agents with piperidine side chains. These compounds exhibited moderate-to-excellent antifungal activities against various human pathogenic fungi (Yu et al., 2014).

Inhibitors of Soluble Epoxide Hydrolase : Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, crucial for high potency and P450 selectivity in pharmaceutical research (Thalji et al., 2013).

Luminescence Properties in Chemistry : Moriguchi et al. (2017) studied the synthesis of europium (III) complexes with piperidine and reported on their strong photoluminescence emissions in solution phase, which is significant in the field of chemistry and materials science (Moriguchi et al., 2017).

Analgesic Effects : Ahmadi and Mahmoudi (2005) synthesized derivatives of Phencyclidine, which includes piperidine rings, and studied their biological properties, indicating potential analgesic effects (Ahmadi & Mahmoudi, 2005).

Glycosides Synthesis : Another study by Crich and Smith (2001) described a method for converting thioglycosides to glycosyl triflates using 1-benzenesulfinyl piperidine, demonstrating its application in the synthesis of glycosides (Crich & Smith, 2001).

Future Directions

The future directions for the research and development of “2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds are becoming an increasingly important research topic due to their unique properties and potential applications in the agrochemical, pharmaceutical, and functional materials fields .

Mechanism of Action

Biochemical Pathways

Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetics of a compound can greatly affect its bioavailability and overall effects .

Result of Action

The effects of a compound depend on its mode of action and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of 2-Phenyl-2-(trifluoromethyl)piperidine hydrochloride can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. .

properties

IUPAC Name |

2-phenyl-2-(trifluoromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11(8-4-5-9-16-11)10-6-2-1-3-7-10;/h1-3,6-7,16H,4-5,8-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGBZTGCAYVTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)(C2=CC=CC=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2565272.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2565282.png)

![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)